3,5-Dibromo-4-iodopyridine

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

3,5-Dibromo-4-iodopyridine (CAS 1214383-75-1) places the most reactive iodine at the para-like 4-position, enabling a programmed C4-first, then C3/C5-second functionalization sequence via chemoselective Pd-catalyzed cross-coupling — impossible with symmetric 3,5-dibromopyridine or positional isomer 2,4-dibromo-3-iodopyridine. For kinase ATP-pocket inhibitors or mGluR5 antagonists, this scaffold eliminates regioisomer separation and protecting-group strategies. A one-step synthesis at 65–83% yield supports gram-to-kilogram scale procurement. The definitive building block for sequential diversification in medchem programs.

Molecular Formula C5H2Br2IN
Molecular Weight 362.79 g/mol
CAS No. 1214383-75-1
Cat. No. B1430625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-iodopyridine
CAS1214383-75-1
Molecular FormulaC5H2Br2IN
Molecular Weight362.79 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)I)Br
InChIInChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKeyQEGNZPFIIRTNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-iodopyridine (CAS 1214383-75-1): A Polyhalogenated Pyridine Scaffold for Sequential Cross-Coupling


3,5-Dibromo-4-iodopyridine (CAS 1214383-75-1) is a trihalogenated pyridine derivative bearing two bromine atoms at the 3- and 5-positions and one iodine atom at the 4-position . This specific substitution pattern distinguishes it from positional isomers such as 2,4-dibromo-3-iodopyridine (CAS 1353056-48-0) and from symmetric dihalopyridines like 3,5-dibromopyridine [1]. The compound serves as a versatile building block in organic synthesis, enabling sequential functionalization through chemoselective cross-coupling reactions where the iodine atom (C-4) exhibits markedly higher reactivity than the bromine atoms (C-3 and C-5) under palladium catalysis [2]. Its molecular formula is C5H2Br2IN, with a molecular weight of 362.79 g/mol .

Why 3,5-Dibromo-4-iodopyridine Cannot Be Replaced by Common Dihalopyridine Analogs in Regiocontrolled Synthesis


Generic substitution of 3,5-dibromo-4-iodopyridine with simpler dihalopyridines such as 3,5-dibromopyridine or positional isomers such as 2,4-dibromo-3-iodopyridine fails to deliver equivalent synthetic utility because each analog possesses a fundamentally different halogen reactivity gradient [1]. In 3,5-dibromopyridine, both reactive sites are chemically equivalent bromine atoms, precluding site-selective sequential functionalization without cumbersome protection/deprotection strategies [2]. In 2,4-dibromo-3-iodopyridine, the iodine occupies the 3-position and bromines the 2- and 4-positions, producing an orthogonal reactivity pattern that directs initial coupling to C-3 rather than C-4, yielding structurally distinct product vectors [3]. The 3,5-dibromo-4-iodopyridine scaffold uniquely places the most reactive iodine at the para-like 4-position, enabling a programmed C4-first, then C3/C5-second functionalization sequence that is not accessible with any other commercially available trihalogenated pyridine isomer [4].

3,5-Dibromo-4-iodopyridine: Quantifiable Differentiation Evidence Versus Closest Analogs


Halogen Reactivity Hierarchy: Iodine at C-4 Enables First-Step Chemoselectivity Not Achievable with 3,5-Dibromopyridine

3,5-Dibromo-4-iodopyridine possesses a built-in reactivity gradient between iodine (C-4) and bromine (C-3 and C-5) that enables exclusive first-step coupling at the 4-position without competitive bromine activation. Under palladium-catalyzed Suzuki-Miyaura conditions, the iodine atom undergoes oxidative addition with Pd(0) at a rate that is 1-2 orders of magnitude faster than bromine, enabling complete chemoselective discrimination [1]. In contrast, 3,5-dibromopyridine lacks this differentiation entirely: both C-3 and C-5 positions bear chemically equivalent bromine atoms, making site-selective mono-functionalization impossible without statistical mixtures or specialized ligand control [2]. For 2,4-dibromo-3-iodopyridine, the iodine is positioned at C-3 rather than C-4, which changes the spatial vector of the first functionalization step and cannot substitute for the 4-position-first sequence required for specific pharmaceutical scaffolds [3].

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Double-Coupling Efficiency: Bromoiodopyridine Scaffolds Overcome Intrinsic Electronic Bias of Pyridine Ring

The intrinsic electronic bias of the pyridine ring often dictates coupling regioselectivity in dihalopyridines, limiting synthetic flexibility. In 3,5-dibromopyridine, the nitrogen atom exerts an electronic effect that favors coupling at one position over the other, making it difficult to achieve clean sequential double-coupling without scrambling [1]. The bromoiodopyridine scaffold—exemplified by 3,5-dibromo-4-iodopyridine—overcomes this limitation because the iodine atom is so reactive that it undergoes coupling first regardless of electronic bias, effectively 'locking in' the first substitution at the desired position [2]. The remaining bromine atoms can then be functionalized under the same or slightly modified conditions. This feature is not present in symmetric dibromopyridines, which require specialized ligands or different catalysts to overcome intrinsic regiochemical preferences [1].

Sequential Suzuki coupling Regiocontrol One-pot synthesis

Synthetic Accessibility: One-Step Preparation with Demonstrated 65-83% Yield Range

3,5-Dibromo-4-iodopyridine can be synthesized in a single step from 3,5-dibromo-4-aminopyridine via diazotization followed by iodination using potassium iodide and cuprous iodide [1]. The patented procedure achieves yields ranging from 65% to 83%, demonstrating suitability for both laboratory-scale synthesis and industrial production [1]. Alternative multi-step routes involving halogen exchange on 3,4,5-tribromopyridine have been reported with yields of approximately 70% [2]. In comparison, the positional isomer 2,4-dibromo-3-iodopyridine (CAS 1353056-48-0) lacks equivalent documentation of optimized one-step procedures, and its synthesis typically requires more complex multi-step sequences or less readily available precursors [3]. The availability of an optimized, high-yielding one-step synthesis reduces procurement cost risk and ensures reliable supply chain continuity.

Process chemistry Diazotization-iodination Scale-up feasibility

Structural Verification: Unique Substitution Pattern Confirmed by X-ray Crystallography and NMR

The substitution pattern of 3,5-dibromo-4-iodopyridine (bromines at C-3 and C-5, iodine at C-4) is unambiguously confirmed by single-crystal X-ray diffraction analysis, which reveals a planar pyridine ring with Br-C bond lengths of approximately 1.89 Å and I-C bond length of approximately 2.10 Å [1]. The ¹H NMR spectrum displays the characteristic singlet for the equivalent H-2 and H-6 protons at approximately δ 8.7 ppm, while ¹³C NMR confirms the expected symmetry . This structural certainty is critical for procurement: the positional isomer 2,4-dibromo-3-iodopyridine (bromines at C-2 and C-4, iodine at C-3) exhibits a distinctly different NMR signature (multiple aromatic proton signals) and would produce fundamentally different substitution vectors in downstream coupling reactions [2]. Purchasing the correct isomer is essential for reproducibility in medicinal chemistry campaigns where specific spatial orientation of substituents determines target binding.

Structural authentication Quality control Crystallography

3,5-Dibromo-4-iodopyridine: Optimal Procurement Scenarios Based on Quantifiable Evidence


Synthesis of 3,4,5-Trisubstituted Pyridine Cores for Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting ATP-binding pockets of kinases frequently require 3,4,5-trisubstituted pyridine scaffolds. 3,5-Dibromo-4-iodopyridine is uniquely suited for this purpose because its C4-iodine enables first-step installation of an aryl or heteroaryl group at the 4-position, followed by sequential coupling of distinct moieties at the C-3 and C-5 bromine positions [1]. This programmed sequence avoids the regioisomer separation required when using symmetric dibromopyridines and produces a single, well-defined product. The 65-83% yield documented for the one-step synthesis of the starting material [2] ensures that the scaffold itself can be procured cost-effectively at gram-to-kilogram scale, supporting progression from hit-to-lead through preclinical candidate nomination.

Preparation of mGluR5 Antagonist Pharmacophores via C4-First Sequential Coupling

Pyridyl derivatives bearing specific substitution patterns at the 3-, 4-, and 5-positions have been identified as potent mGluR5 receptor antagonists with Ki values in the low nanomolar range [1]. 3,5-Dibromo-4-iodopyridine serves as a direct precursor to these pharmacophores: the iodine at C-4 undergoes chemoselective coupling to install a critical aryl or alkynyl moiety, while the remaining C-3 and C-5 bromines can be functionalized to introduce polar or lipophilic substituents that modulate pharmacokinetic properties [3]. Alternative starting materials such as 3,5-dibromopyridine cannot achieve the same 4-position-first functionalization sequence, and 2,4-dibromo-3-iodopyridine installs the initial substituent at the incorrect vector for mGluR5 binding [4].

Process Chemistry Scale-Up for GMP Intermediate Manufacturing

The one-step diazotization-iodination synthesis of 3,5-dibromo-4-iodopyridine described in CN102924369A is amenable to multi-kilogram scale-up, with reported yields of 65-83% and straightforward purification by recrystallization or column chromatography [2]. The use of readily available starting materials (3,5-dibromo-4-aminopyridine, sodium nitrite, sulfuric acid, potassium iodide, cuprous iodide) and mild reaction conditions (0-5 °C diazotization, 50-60 °C iodination) minimizes process safety concerns and equipment requirements [2]. This documented scalability differentiates 3,5-dibromo-4-iodopyridine from less-characterized trihalopyridine isomers, for which no validated scale-up procedures exist in the public domain, thereby reducing supply chain risk for programs advancing to clinical manufacturing.

Diversity-Oriented Synthesis and Parallel Library Construction

In diversity-oriented synthesis (DOS) campaigns, the ability to generate large arrays of structurally diverse compounds from a single starting scaffold is paramount. 3,5-Dibromo-4-iodopyridine enables three sequential, independent diversification steps: C4 (via Suzuki, Sonogashira, or Negishi coupling of iodine), followed by C3 and C5 (via similar or orthogonal coupling reactions of bromines) [3]. This capacity for orthogonal functionalization is not available with symmetric dibromopyridines and is only partially available with positional isomers like 2,4-dibromo-3-iodopyridine [4]. The 3,5-dibromo-4-iodopyridine scaffold thus supports the construction of 3 × n × m compound libraries where each position can be independently varied, maximizing chemical space exploration per unit of procurement cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.